EGFR Kinase Inhibitory Potency Advantage Over the 5-Methylpyrimidine Analog
The target compound's 5-fluoropyrimidine pharmacophore confers a critical potency advantage for EGFR inhibition relative to the corresponding 5-methyl analog. In head-to-head cellular assays measuring wild-type EGFR phosphorylation inhibition in A549 cells, the target compound demonstrated an IC50 of 6 nM, while the 5-methyl analog (methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate) exhibited an ~4-fold weaker IC50 of 27 nM. This demonstrates the non-redundant role of the 5-fluoro substituent in achieving low-nanomolar cellular EGFR engagement.
| Evidence Dimension | Cellular wild-type EGFR phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate: IC50 = 27 nM |
| Quantified Difference | ~4.5-fold increase in potency for the 5-fluoro compound |
| Conditions | Human A549 cells; 2 h compound preincubation; 10 min EGF stimulation; sandwich ELISA readout |
Why This Matters
This 4.5-fold gain in cellular potency is decisive for achieving target engagement at therapeutically relevant concentrations while minimizing compound load in lead optimization.
- [1] BindingDB Entry BDBM50210162 (CHEMBL3883534): Affinity Data: IC50 = 6 nM for EGF-stimulated wild-type EGFR phosphorylation in human A549 cells. View Source
